molecular formula C27H21NO3 B2780920 N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide CAS No. 307326-27-8

N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide

Cat. No.: B2780920
CAS No.: 307326-27-8
M. Wt: 407.469
InChI Key: NJPZYAACMQOEQV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of benzoyl and phenoxy groups attached to a benzamide core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 2-benzoyl-4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide stands out due to its unique combination of benzoyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c1-19-16-17-24(23(18-19)26(29)20-10-4-2-5-11-20)28-27(30)22-14-8-9-15-25(22)31-21-12-6-3-7-13-21/h2-18H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPZYAACMQOEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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